molecular formula C28H23N3O2S B8217941 TGFbetaRI-IN-3

TGFbetaRI-IN-3

Cat. No.: B8217941
M. Wt: 465.6 g/mol
InChI Key: VYDDFPZEAIUBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TGFbetaRI-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product with high purity .

Industrial Production Methods: Industrial production methods for this compound are designed to ensure scalability and reproducibility. These methods often involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The compound is then purified using techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: TGFbetaRI-IN-3 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide (DMSO), catalysts, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

TGFbetaRI-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In immuno-oncology, it is used to study the inhibition of TGFbetaR1 and its effects on tumor growth and immune response. The compound is also utilized in research related to fibrosis, cardiovascular diseases, and other conditions where TGFbeta signaling plays a crucial role .

Mechanism of Action

TGFbetaRI-IN-3 exerts its effects by selectively inhibiting the TGFbetaR1 receptor. This inhibition prevents the phosphorylation of receptor-regulated Smad2/3 proteins, which subsequently associate with the common mediator Smad4. The Smad complex then translocates to the nucleus, where it binds to DNA and regulates the transcription of target genes involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds:

  • Galunisertib (LY2157299)
  • RepSox (ALK5 Inhibitor II)
  • A 83-01 (ALK5 Inhibitor IV)
  • Pirfenidone (AMR69)

Uniqueness: TGFbetaRI-IN-3 stands out due to its high selectivity for TGFbetaR1 and its potent inhibitory activity with an IC50 value of 0.79 nanomolar. This selectivity and potency make it a valuable tool in research focused on TGFbeta signaling pathways and their implications in various diseases .

Properties

IUPAC Name

N-[2-(3-methylphenyl)pyridin-4-yl]-7-(4-methylsulfonylphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S/c1-19-4-3-5-22(16-19)27-18-23(12-14-29-27)31-26-13-15-30-28-17-21(8-11-25(26)28)20-6-9-24(10-7-20)34(2,32)33/h3-18H,1-2H3,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDDFPZEAIUBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)C5=CC=C(C=C5)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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